molecular formula C7H6N4O2S B2559626 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid CAS No. 890588-01-9

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid

Cat. No.: B2559626
CAS No.: 890588-01-9
M. Wt: 210.21
InChI Key: LGIFSYZPQLJHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Triazolopyridazine Geometry

The fused triazolo[4,3-b]pyridazine system exhibits:

  • Planar aromaticity : The bicyclic structure is fully conjugated, with alternating single and double bonds stabilized by resonance.
  • Bond length uniformity : Pyridazine N–N bonds (≈1.28 Å) and triazole C=N bonds (≈1.31 Å) reflect typical aromatic character.
  • Substituent positioning : The thioether group at C6 adopts a coplanar orientation with the pyridazine ring, optimizing π-conjugation.

Acetic Acid Moiety and Thioether Linkage

  • Thioether bond (S–C) : The sulfur atom forms a single bond to the pyridazine C6 (bond length ≈1.78 Å) and a single bond to the acetic acid carbon (≈1.79 Å).
  • Acetic acid geometry : The carboxylic acid group (-CH₂COOH) adopts a trans configuration, with the carbonyl oxygen involved in intramolecular hydrogen bonding.

Table 2: Comparative Bond Lengths in Triazolopyridazine Derivatives

Bond Type Length (Å) Source
Pyridazine N–N 1.28
Triazole C=N 1.31
Thioether S–C (C6) 1.78
Thioether S–C (acetic) 1.79
Acetic acid C=O 1.22

Crystallographic data for analogous pyridazine derivatives (e.g., triazolopyridazine-6-ylthio esters) confirm these bond parameters, validating the structural model.

Tautomeric Forms and Isomeric Considerations

Tautomeric Stability

The compound exists exclusively as the thioether tautomer due to:

  • No labile protons : The sulfur atom in the thioether linkage lacks acidic protons, precluding thiol-thione tautomerism.
  • Strong C=S bonds : Unlike thioic acids (R-COSH), the thioether group (R-S-R') does not undergo tautomerization.

Isomeric Purity

  • Regioisomerism :
    • The substituent is fixed at C6 of the triazolopyridazine core, eliminating regioisomeric possibilities.
  • Geometric Isomerism :
    • The fused bicyclic system and acyclic acetic acid moiety lack double bonds or stereogenic centers, ruling out geometric isomerism.

Table 3: Isomeric and Tautomeric Analysis

Property Status/Conclusion Source
Tautomeric Forms None; exclusive thioether form
Regioisomers None; fixed C6 substituent
Geometric Isomers None; no double bonds or stereocenters

This structural rigidity ensures high isomeric purity, a critical factor in pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c12-7(13)3-14-6-2-1-5-9-8-4-11(5)10-6/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIFSYZPQLJHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazolo-pyridazine core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Pharmacological Activities

The pharmacological significance of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid can be categorized into several key areas:

Anti-inflammatory Activity

Research has indicated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. These compounds are often designed to selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The structure–activity relationship (SAR) studies suggest that modifications in the triazole ring can enhance anti-inflammatory potency while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Properties

Triazole derivatives have been shown to possess antimicrobial activity against a range of pathogens. The incorporation of sulfur atoms in the structure enhances the interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies demonstrate that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in tumor growth and metastasis .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing thioacetic acid and triazole derivatives to form the desired compound.
  • Cyclization Techniques : Employing cyclization strategies to construct the triazole ring effectively.

Case Studies

Several case studies highlight the applications of this compound in drug development:

Case Study 1: COX-II Inhibition

A study examined a series of triazole derivatives for their ability to inhibit COX-II activity. Among these compounds, those with the ([1,2,4]triazolo[4,3-b]pyridazin) scaffold demonstrated superior selectivity and potency compared to existing COX inhibitors like Celecoxib . The findings suggest a promising avenue for developing new anti-inflammatory agents.

Case Study 2: Antimicrobial Efficacy

In another research project, a derivative of this compound was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, showcasing its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the suppression of tumor growth and other therapeutic effects .

Comparison with Similar Compounds

[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic Acid

This derivative introduces an isopropyl group at the 3-position of the triazolo ring (CAS: 1189749-40-3, MFCD13176378). Compared to the parent compound, the isopropyl substituent increases lipophilicity (logP ~1.8 vs. However, steric hindrance from the isopropyl group may reduce reactivity in nucleophilic substitution reactions. Notably, this compound has been discontinued in commercial catalogs, suggesting challenges in synthesis scalability or stability .

Pyrazolo-Triazolo Hybrids

Compounds like 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo[1,5-d][1,2,4]triazolo[3,4-c]pyridine feature fused pyrazole and triazolo rings. These hybrids exhibit enhanced aromaticity and planar rigidity, which improve thermal stability (decomposition temperatures >250°C) but may reduce solubility in polar solvents. Such modifications are often explored in energetic materials for their balanced stability and detonation performance .

Modifications to the Acidic Side Chain

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic Acid

Replacing the acetic acid moiety with propanoic acid (CAS: 1219567-80-2) extends the alkyl chain, increasing molecular weight from ~238.25 g/mol (acetic acid analog) to ~252.29 g/mol.

Triazolylthioacetate Salts

Salts of 1,2,4-triazolylthioacetate acids, such as those studied by Varynskyi et al. (2018), demonstrate distinct fragmentation pathways in mass spectrometry, influenced by the counterion (e.g., Na⁺ vs. K⁺). These salts exhibit improved solubility in aqueous media, making them suitable for pharmaceutical formulations .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) logP* Key Substituents
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid C₈H₆N₄O₂S 238.25 ~1.2 None (parent compound)
[(3-Isopropyl)-analog] C₁₀H₁₂N₄O₂S 252.29 ~1.8 3-isopropyl
3-(...thio)propanoic acid C₉H₈N₄O₂S 252.25 ~1.5 Propanoic acid chain

*Calculated using ChemAxon software.

Biological Activity

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.

Structural Overview

The compound belongs to the class of triazolo-pyridazine derivatives, which are known for their diverse biological activities. The general structure can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

where x,y,z,a,bx,y,z,a,b represent the number of respective atoms in the compound.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:

  • In vitro Studies : The compound has shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). In one study, derivatives of the compound demonstrated mean GI% values indicating strong cytotoxicity; for example, compound 4g exhibited a GI% of 55.84% against tumor cells .
Cell LineCompoundGI% Value
MCF-74g55.84
A5494a29.08
  • Mechanism of Action : The mechanism involves dual inhibition of c-Met and Pim-1 kinases. Compound 4g has been reported to have IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1, indicating potent inhibitory activity . Furthermore, it induces apoptosis in cancer cells by increasing caspase-9 levels and affecting the PI3K-Akt-mTOR signaling pathway.

Enzyme Inhibition

The compound has also been identified as an inhibitor of various enzymes associated with cancer progression:

  • c-Met Kinase : This enzyme plays a critical role in tumor growth and metastasis. Inhibition of c-Met can lead to reduced tumorigenic potential.
  • Pim-1 Kinase : Another important target in cancer therapy, Pim-1 is involved in cell survival and proliferation.

The dual inhibition mechanism offers a promising therapeutic strategy against cancers that exhibit resistance to conventional treatments .

Additional Pharmacological Effects

Beyond anticancer activity, this compound exhibits other pharmacological properties:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains and fungi.
  • Anxiolytic and Anticonvulsant Effects : Research indicates potential applications in treating anxiety disorders and epilepsy .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Breast Cancer Cells (MCF-7) :
    • Objective: To assess the cytotoxicity and mechanism of action.
    • Findings: Induced S-phase arrest in the cell cycle and significantly enhanced apoptosis compared to controls .
  • Dual Kinase Inhibition Study :
    • Objective: To investigate the inhibitory effects on c-Met and Pim-1.
    • Findings: Compound 4g displayed superior binding affinity and inhibition compared to existing treatments .

Q & A

Basic Research Question

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard, but recrystallization in ethanol or DMF/water mixtures improves crystallinity .
  • Characterization :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridazine C-6 thioether linkage).
    • HPLC-MS : Validates purity (>95%) and molecular ion peaks .
    • X-ray crystallography : Resolves ambiguities in regiochemistry for complex derivatives .

How can researchers resolve contradictions in reported reaction yields for triazolo-pyridazine derivatives?

Advanced Research Question
Discrepancies often arise from:

  • Reagent sourcing : Commercial reagents (e.g., Merck KGaA vs. Sigma-Aldrich) may vary in purity, affecting reproducibility .
  • Catalytic vs. stoichiometric conditions : For example, BBr₃-mediated demethylation requires anhydrous conditions to prevent hydrolysis .
    Mitigation Strategies :
  • Replicate reactions with controlled variables (solvent batch, humidity).
  • Use high-resolution mass spectrometry (HRMS) to identify trace impurities impacting yield .

What computational strategies are employed to predict the biological activity of triazolo-pyridazine derivatives?

Advanced Research Question

  • Molecular docking : Tools like Discovery Studio assess binding affinity to targets (e.g., c-Met/Pim-1 kinases) .
  • QSAR modeling : Correlates substituent effects (e.g., alkylthio groups) with antiproliferative activity .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
    Validation : Co-crystallization with target proteins (e.g., PDB: 3LQ8) confirms docking predictions .

How do structural modifications (e.g., alkylthio vs. arylthio substituents) impact the physicochemical properties of these derivatives?

Advanced Research Question

  • Lipophilicity : Alkylthio groups (e.g., ethylthio) increase logP, enhancing membrane permeability .
  • Solubility : Arylthio substituents (e.g., 4-methoxyphenyl) introduce π-stacking, reducing aqueous solubility .
  • Stability : Methylation at N-9 (pyrazole ring) sterically hinders hydrolysis .
    Experimental Validation :
  • pH-dependent solubility assays.
  • Accelerated stability studies (40°C/75% RH) .

What safety protocols are recommended for handling triazolo-pyridazine intermediates despite low hazard classifications?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and fume hoods for all syntheses .
  • First Aid :
    • Skin contact: Wash with water for 15+ minutes; monitor for delayed irritation .
    • Inhalation: Immediate removal to fresh air; medical evaluation if symptoms persist .
  • Waste Disposal : Incineration for halogenated byproducts (e.g., 6-chloro derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.